3-methyl-1H-pyrazolo[3,4-b]pyridine
描述
3-Methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with the molecular formula C7H7N3 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including 3-methyl-1H-pyrazolo[3,4-b]pyridine, has been extensively studied . One method involves ring opening followed by ring closure reactions of certain compounds . Another method involves a [3 + 1 + 1 + 1] cyclization reaction .Molecular Structure Analysis
The molecular structure of 3-methyl-1H-pyrazolo[3,4-b]pyridine is based on a pyrazolo[3,4-b]pyridine skeleton . This structure presents two possible tautomeric forms: the 1H- and 2H-isomers .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives are diverse and have been systematized according to the method to assemble the pyrazolopyridine system . For instance, one reaction involves the direct cleavage of the C–C bond of malononitrile .Physical And Chemical Properties Analysis
3-Methyl-1H-pyrazolo[3,4-b]pyridine is a solid substance at room temperature . More detailed physical and chemical properties were not found in the retrieved papers.科学研究应用
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines have been extensively studied for their potential biomedical applications. More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in more than 5500 references, including 2400 patents . These compounds have been evaluated for their biological activity, including antibacterial, antiviral, antifungal, and antitumor activity .
Synthesis Methods
The synthesis of 1H-pyrazolo[3,4-b]pyridines has been achieved through various methods. These methods are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .
Pharmaceutical Products
1H-Pyrazolo[3,4-b]pyridine derivatives are part of anxiolytic drugs (cartazolate, tracazolate, etazolate) and a drug for the treatment of pulmonary hypertension riociguat . These compounds have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
Inhibitors of CCL2-induced Chemotaxis
1H-Pyrazolo[3,4-b]pyridine derivatives have been found to inhibit CCL2-induced chemotaxis of human monocytes and macrophages . This could potentially be used in the treatment of diseases where monocyte and macrophage migration plays a role, such as in certain inflammatory diseases.
Inhibitors of Mitogen-Activated Protein Kinases
Certain 1H-Pyrazolo[3,4-b]pyridine derivatives have been found to inhibit p38 and JNK1 mitogen-activated protein kinases . These kinases play a role in cellular responses to a variety of stimuli, and inhibitors could potentially be used in the treatment of diseases where these kinases are overactive.
Inhibitors of Acetylcholinesterase
1H-Pyrazolo[3,4-b]pyridine derivatives have been found to inhibit acetylcholinesterase . This enzyme is involved in the breakdown of acetylcholine, a neurotransmitter, and inhibitors could potentially be used in the treatment of diseases such as Alzheimer’s disease, where there is a deficiency of acetylcholine.
Treatment of Pulmonary Hypertension
The drug riociguat (Adempas) , which is a stimulator of soluble guanylate cyclase, is used to treat chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension . This drug is a member of the pyrazolo[3,4-b]pyridine derivatives .
Inhibition of Non-Polio Enterovirus EV-A71
6-(Thiophen-2-yl)pyrazolo[3,4-b]pyridine, a derivative of pyrazolo[3,4-b]pyridine, has shown activity against non-polio enterovirus EV-A71 in Lewis lung carcinoma cells . This suggests potential antiviral applications.
Analgesic and Anti-Inflammatory Drugs
Many drugs containing the pyrazole core, such as the analgesic antipyrine, the arthritis treatment phenylbutazone, and the non-steroidal anti-inflammatory drugs (NSAIDs) Lonazolac, Rimonabant, and ramifenazone, have been reported . These drugs involve exciting fused systems, including axitinib, zaleplon, reversan, sildenafil, and tracazolate .
未来方向
属性
IUPAC Name |
3-methyl-2H-pyrazolo[3,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-6-3-2-4-8-7(6)10-9-5/h2-4H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHBHEYNLYNJAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441964 | |
Record name | 3-methyl-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1H-pyrazolo[3,4-b]pyridine | |
CAS RN |
116834-96-9 | |
Record name | 3-methyl-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1H-pyrazolo[3,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。